N'-(3,4-dimethylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-15-5-6-18(12-16(15)2)23-21(26)20(25)22-13-17-7-9-24(10-8-17)14-19-4-3-11-27-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYGVMIVALIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with ethanediamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step process involving:
- Formation of the Piperidine Intermediate : A cyclization reaction involving appropriate precursors.
- Attachment of the Thiophene Ring : Introduced via nucleophilic substitution.
- Introduction of the Dimethylphenyl Group : Achieved through Friedel-Crafts alkylation.
- Formation of the Amide Bond : The final step involves reacting the intermediate with ethanediamide under suitable conditions.
The compound has shown promising biological activities in various studies. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors, leading to modulation of biological pathways.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties, similar to established drugs like ceftriaxone .
- CNS Disorders : The compound's structure indicates potential for treating central nervous system disorders, including mild cognitive impairment and early-stage dementia .
- Metabolic Syndrome : It may also play a role in managing metabolic disorders by inhibiting key enzymes related to glucose metabolism .
- Antimicrobial Study : A study conducted on various derivatives showed that compounds similar to N'-(3,4-dimethylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide exhibited varying degrees of microbial inhibition depending on the substituents on the benzene ring .
- CNS Disorders Research : Research indicated that compounds with similar structures could inhibit certain pathways associated with cognitive decline, suggesting a therapeutic avenue for conditions like Alzheimer's disease .
- Metabolic Syndrome Investigation : In vitro studies demonstrated that this compound could inhibit enzymes involved in glucose metabolism, showing promise for treating type 2 diabetes and obesity-related disorders .
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
4-Anilidopiperidine Derivatives
The target compound shares structural homology with 4-anilidopiperidine derivatives, such as N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide () and N-(3,4-difluorophenyl)-N-(piperidin-4-yl)propionamide (). Key differences include:
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, contrasting with electron-withdrawing halogens (Cl, F) in analogs. This substitution likely modulates receptor binding affinity and metabolic stability .
- Linker Modification : The ethanediamide linker in the target compound replaces the single propionamide group in analogs. Dual amides may enhance hydrogen-bonding interactions with biological targets, though this requires empirical validation.
Table 1: Comparison of 4-Anilidopiperidine Derivatives
Carboxamide-Based PET Inhibitors
N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides () exhibit PET-inhibiting activity in spinach chloroplasts. The target compound’s dimethylphenyl group parallels the 3,5-dimethylphenyl substituent in N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide , which showed IC₅₀ = 10 µM . However, the thiophene-piperidine moiety in the target compound introduces steric bulk, which may reduce PET inhibition efficacy compared to planar naphthalene-carboxamides.
Table 2: PET-Inhibiting Carboxamides
| Compound | Substituents | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-(CH₃)₂ | 10 | |
| N-(3,4-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,4-(CH₃)₂ | Not reported | — |
Anticancer Hydrazinecarbothioamides
N-(3,4-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide () demonstrated potent anticancer activity against MCF-7 cells (IC₅₀ = 0.8 µM).
Key Research Findings and Implications
- Opioid Receptor Selectivity: Piperidine analogs with halogenated aryl groups exhibit nanomolar affinity for opioid receptors, suggesting that the target compound’s dimethylphenyl group may reduce potency but improve metabolic stability .
- Electron-Withdrawing vs. Donating Groups : PET inhibitors with electron-withdrawing substituents (e.g., F, Cl) show higher activity than methyl-substituted analogs, implying that the target compound’s dimethyl group may limit PET inhibition .
- Anticancer Potential: The 3,4-dimethylphenyl motif in hydrazinecarbothioamides correlates with strong antioxidant and anticancer activity, suggesting analogous applications for the target compound .
Biological Activity
N'-(3,4-dimethylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its synthesis, structural characteristics, and biological evaluations.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H22N2S
- Molecular Weight : 302.44 g/mol
- SMILES Notation : Cc1ccc(NC(=O)C(=O)NCC(C)(O)Cc2ccsc2)cc1C
The compound features a piperidine ring substituted with a thiophene group and a dimethylphenyl moiety, which may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis method can influence the purity and yield of the final product, which is crucial for subsequent biological evaluations.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi. The biological activity can be attributed to the interaction of the thiophene moiety with microbial cell membranes, leading to disruption and cell death.
Insecticidal Properties
Studies have evaluated the insecticidal effects of compounds structurally related to this compound. For example, compounds containing piperidine and thiophene rings have demonstrated high efficacy against pests like Plutella xylostella, with some showing over 80% mortality at specific concentrations .
Binding Affinity Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to various biological targets. The results suggest a strong interaction with specific receptors involved in neurotransmission and metabolic pathways, which could explain its potential pharmacological effects .
Case Study 1: Insecticidal Activity
In a study assessing the insecticidal activity of related compounds, this compound was tested against Plutella xylostella. The results showed that at concentrations around 600 mg/L, the compound exhibited significant insecticidal activity comparable to commercial insecticides .
| Compound | Concentration (mg/L) | Mortality (%) |
|---|---|---|
| Test Compound | 600 | 86.7 |
| Control (Amitraz) | 600 | 90.0 |
Case Study 2: Antifungal Activity
Another investigation focused on antifungal properties against Phytophthora species revealed that similar compounds exhibited notable fungicidal effects. The structure–activity relationship (SAR) indicated that modifications in the thiophene and piperidine substituents could enhance antifungal efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(3,4-dimethylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the piperidinyl intermediate via reductive amination using sodium triacetoxylborohydride in dichloroethane (DCE) .
- Step 2 : Amidation of the intermediate with ethanediamide derivatives under basic conditions (e.g., propionyl chloride in dichloromethane with triethylamine) .
- Optimization : Control temperature (0–5°C for sensitive steps) and solvent polarity to minimize by-products. Yields improve with excess reagents (1.2–1.5 eq) and inert atmospheres .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophen-2-yl methyl vs. 3,4-dimethylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ ~255 nm) for purity assessment (>95%) .
Q. What structural features influence its solubility and stability in biological assays?
- Key Factors :
- Hydrophobic Groups : The 3,4-dimethylphenyl and thiophen-2-ylmethyl moieties reduce aqueous solubility but enhance membrane permeability .
- Amide Linkages : Hydrogen-bonding capacity improves stability in polar solvents (e.g., DMSO, methanol). Store at -20°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or readout methods (fluorometric vs. radiometric) .
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation rates .
- Resolution : Normalize data using internal controls (e.g., reference inhibitors) and validate findings across ≥3 independent replicates .
Q. What experimental strategies are effective for identifying the compound’s molecular targets?
- Approaches :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with kinase domains or GPCRs .
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Strategies :
- Prodrug Design : Introduce ester groups at the ethanediamide nitrogen to enhance oral bioavailability .
- Lipid Nanoparticles (LNPs) : Encapsulate the compound to improve blood-brain barrier penetration for CNS targets .
- Metabolic Studies : Use LC-MS/MS to identify major metabolites in plasma and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
